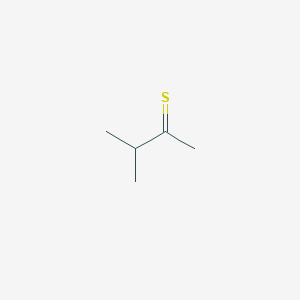

2-Butanethione, 3-methyl-

説明

BenchChem offers high-quality 2-Butanethione, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanethione, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methylbutane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-4(2)5(3)6/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZOGQOLYFTMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461132 | |

| Record name | 2-Butanethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17197-53-4 | |

| Record name | 2-Butanethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Butanethione, 3-Methyl-: Chemical Properties and Molecular Structure

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-butanethione, 3-methyl-, a thioketone of significant interest in organosulfur chemistry. Due to the inherent instability of many aliphatic thioketones, this document establishes a thorough understanding of 2-butanethione, 3-methyl- by contrasting its predicted characteristics with the established properties of its carbonyl analog, 3-methyl-2-butanone, and its corresponding thiol, 3-methyl-2-butanethiol. This guide delves into the molecular structure, chemical and physical properties, synthetic pathways, reactivity, and predicted spectroscopic signatures. Furthermore, it explores the known applications of its stable analogues, providing context for the potential utility of this reactive thiocarbonyl compound as a synthetic intermediate.

Introduction: The Nature of Aliphatic Thioketones

Thioketones, or thiones, are organosulfur compounds characterized by a carbon-sulfur double bond (C=S), analogous to the carbon-oxygen double bond (C=O) in ketones.[1] The chemistry of thioketones is distinct from that of their oxygen counterparts due to the larger size and greater polarizability of the sulfur atom. This results in a weaker C=S π-bond compared to the C=O π-bond, rendering many simple aliphatic thioketones, such as 2-butanethione, 3-methyl-, highly reactive and prone to oligomerization or dimerization.[2] Consequently, their isolation and characterization can be challenging.

This guide navigates these challenges by building a robust profile of 2-butanethione, 3-methyl- through a comparative approach. By examining the well-documented properties of 3-methyl-2-butanone and 3-methyl-2-butanethiol, we can extrapolate and predict the behavior of the target thione with a high degree of scientific confidence.

Molecular Structure and Comparative Properties

The molecular structure of 2-butanethione, 3-methyl- features a thiocarbonyl group at the second carbon of a butane chain, with a methyl group attached to the third carbon. For a clearer understanding, the structures of 2-butanethione, 3-methyl-, 3-methyl-2-butanone, and 3-methyl-2-butanethiol are presented below.

Caption: Molecular structures of the target thione and its analogues.

The table below summarizes and compares the key chemical and physical properties of these three compounds. Properties for 2-butanethione, 3-methyl- are predicted based on trends observed in thioketone chemistry.

| Property | 2-Butanethione, 3-methyl- (Predicted) | 3-Methyl-2-butanone[3][4][5] | 3-Methyl-2-butanethiol[6][7] |

| Molecular Formula | C₅H₁₀S | C₅H₁₀O | C₅H₁₂S |

| Molecular Weight | 102.20 g/mol | 86.13 g/mol | 104.21 g/mol |

| Appearance | Likely a colored (e.g., red or blue) unstable liquid | Colorless liquid | Colorless liquid |

| Odor | Pungent, sulfurous | Sharp, pleasant, acetone-like | Strong, pungent, meaty, sulfurous |

| Boiling Point | Expected to be higher than the ketone but lower than the thiol | 92-95 °C | 109-112 °C |

| Density | Expected to be higher than the ketone | ~0.805 g/mL at 25 °C | ~0.841 g/mL at 25 °C |

| Solubility in Water | Low | 6-8.2 g/L at 20 °C | Slightly soluble |

Synthesis and Reactivity

Synthesis of 2-Butanethione, 3-Methyl-

The most common and direct method for the synthesis of thioketones is the thionation of the corresponding ketone.[2] For 2-butanethione, 3-methyl-, this would involve the reaction of 3-methyl-2-butanone with a thionating agent.

Common Thionating Agents:

-

Lawesson's Reagent (LR): A mild and effective reagent for converting carbonyls to thiocarbonyls. The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.[8]

-

Phosphorus Pentasulfide (P₄S₁₀): A more traditional and highly reactive thionating agent. Reactions often require higher temperatures and can sometimes lead to side products.[2]

The general reaction scheme for the synthesis of 2-butanethione, 3-methyl- from 3-methyl-2-butanone is depicted below.

Caption: General synthesis of 2-butanethione, 3-methyl-.

Experimental Protocol: General Procedure for Thionation of a Ketone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equivalent) in an anhydrous solvent (e.g., toluene).

-

Reagent Addition: Add the thionating agent (e.g., Lawesson's Reagent, 0.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography.

Reactivity Profile

Aliphatic thioketones without significant steric hindrance are generally unstable and highly reactive.[2] The reactivity of 2-butanethione, 3-methyl- is predicted to be dominated by the electrophilic nature of the thiocarbonyl carbon and the nucleophilicity of the sulfur atom.

-

Dimerization and Oligomerization: A common fate of unhindered thioketones is rapid dimerization or oligomerization to form more stable cyclic structures.[2]

-

Cycloaddition Reactions: Thioketones are excellent dienophiles in Diels-Alder reactions and can also participate in [3+2] cycloadditions with 1,3-dipoles.[2][9]

-

Nucleophilic Attack: Nucleophiles can attack either the carbon or the sulfur atom of the thiocarbonyl group, leading to a variety of products. For instance, organolithium reagents can lead to reduction of the C=S bond or addition to the sulfur atom.[10]

-

Oxidation: Thioketones are susceptible to oxidation, often reverting to the corresponding ketone.[10]

In contrast, 3-methyl-2-butanone undergoes typical ketone reactions, such as nucleophilic addition to the carbonyl carbon and alpha-hydrogen abstraction. 3-Methyl-2-butanethiol exhibits characteristic thiol reactivity, including oxidation to disulfides and formation of thiolates.

Spectroscopic and Analytical Characterization (Predicted vs. Actual)

The characterization of 2-butanethione, 3-methyl- would rely on a combination of spectroscopic methods. The following table compares the predicted spectral data for the thione with the known data for its ketone and thiol analogues.

| Spectroscopic Technique | 2-Butanethione, 3-methyl- (Predicted) | 3-Methyl-2-butanone[1][4][11][12][13][14][15][16] | 3-Methyl-2-butanethiol[17][18] |

| Infrared (IR) Spectroscopy | C=S stretch: ~1100-1300 cm⁻¹ (medium intensity) | C=O stretch: ~1700-1715 cm⁻¹ (strong, sharp) | S-H stretch: ~2550 cm⁻¹ (weak) |

| ¹H NMR Spectroscopy | Protons alpha to C=S would be deshielded. Predicted shifts: CH₃ singlet (~2.3-2.5 ppm), CH septet (~3.0-3.3 ppm), (CH₃)₂ doublet (~1.2-1.4 ppm). | CH₃ singlet: ~2.09 ppm; CH septet: ~2.55 ppm; (CH₃)₂ doublet: ~1.05 ppm | S-H proton: variable shift (~1-2 ppm); Protons on carbon bearing SH would be deshielded. |

| ¹³C NMR Spectroscopy | C=S carbon: ~220-240 ppm | C=O carbon: ~210-212 ppm; CH carbon: ~41.6 ppm; C(=O)CH₃ carbon: ~27.2 ppm; (CH₃)₂ carbons: ~18.2 ppm | Carbon bearing SH: ~40-50 ppm |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 102. Fragmentation would likely involve loss of alkyl groups. | Molecular ion peak (M⁺) at m/z = 86. Major fragments at m/z = 71 ([M-CH₃]⁺) and 43 ([CH₃CO]⁺, base peak). | Molecular ion peak (M⁺) at m/z = 104. Fragmentation involves loss of SH, and alkyl groups. |

Applications and Significance

While the high reactivity of 2-butanethione, 3-methyl- likely precludes its direct use in most applications, its stable analogues have found significant utility.

-

3-Methyl-2-butanone: This ketone is widely used as an industrial solvent for paints, coatings, and varnishes.[3] It also serves as a valuable chemical intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[4][19][20]

-

3-Methyl-2-butanethiol: This thiol is a key component in the flavor and fragrance industry, prized for its ability to impart savory, meaty, and roasted notes to food products, even at very low concentrations.[21][22][23] It is also used as an odorant for natural gas to facilitate leak detection.[21]

The significance of 2-butanethione, 3-methyl- lies in its potential as a reactive intermediate in the synthesis of more complex sulfur-containing molecules. Its propensity for cycloaddition reactions, for example, could be harnessed to construct novel heterocyclic frameworks.

Safety and Handling

Given the predicted instability and reactivity of 2-butanethione, 3-methyl-, it should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As a proxy for its potential hazards, the safety information for its stable analogues is provided below.

-

3-Methyl-2-butanone: This compound is a flammable liquid and should be kept away from heat, sparks, and open flames. It can cause irritation to the skin, eyes, and respiratory system.[3]

-

3-Methyl-2-butanethiol: This thiol is also a flammable liquid with a very strong, unpleasant odor. It is crucial to prevent its release into the environment and to handle it in a way that minimizes inhalation and skin contact.[21]

Conclusion

2-Butanethione, 3-methyl-, as an aliphatic thioketone, represents a class of reactive and synthetically intriguing molecules. While its direct isolation and application are hampered by its inherent instability, a comprehensive understanding of its chemical properties and molecular structure can be achieved through a comparative analysis with its more stable oxygen and thiol analogues. This guide has provided a detailed overview of its predicted characteristics, potential synthetic routes, and reactivity, grounded in the established chemistry of 3-methyl-2-butanone and 3-methyl-2-butanethiol. For researchers in drug development and organosulfur chemistry, the transient nature of such thioketones opens up possibilities for their use as in-situ generated intermediates for the construction of novel molecular architectures.

References

-

3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia. (URL: [Link])

-

ORGANIC SPECTROSCOPY INTERNATIONAL: 3-methyl-2-butanone. (2014, April 5). (URL: [Link])

-

3-Methyl-2-butanone: Production And Uses - Chemcess. (2024, August 5). (URL: [Link])

-

NMR: Novice Level, Spectrum 7. (URL: [Link])

-

PubChem. (n.d.). 3-Methyl-2-butanone. National Center for Biotechnology Information. (URL: [Link])

-

The Subtle Art of Savory: How 3-Methyl-2-Butanethiol Elevates Food Flavor. (2026, March 25). (URL: [Link])

-

3-methyl-2-butane thiol. The Good Scents Company. (URL: [Link])

-

3-Methyl-2-butene-1-thiol. NIST WebBook. (URL: [Link])

-

3-methyl-2-butanone. (URL: [Link])

-

Conformational behaviour and vibrational spectra of 3-methyl 2-butanethiol. Indian Academy of Sciences. (URL: [Link])

-

Selected Reactions of Thiocarbonyl Compounds. (URL: [Link])

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). MiMeDB. (URL: [Link])

-

Contrasting Reactions of Ketones and Thioketones with Alkyllithiums: A Coordinated Experimental and Computational Investigation. Journal of the American Chemical Society. (2012). (URL: [Link])

-

2-Butanone, 3-methyl-. NIST WebBook. (URL: [Link])

-

Solved The^13 C NMR spectrum of 3-methyl-2-butanone. Chegg.com. (2017, January 30). (URL: [Link])

-

2-Butanethiol, 3-methyl-. NIST WebBook. (URL: [Link])

-

2-Butanone, 3-methyl-. NIST WebBook. (URL: [Link])

-

Solved Consider the IR spectrum of 3-methyl-2-butanone or. Chegg.com. (2025, July 31). (URL: [Link])

-

2-Butanethiol, 3-methyl-. NIST WebBook. (URL: [Link])

-

2-Butanone, 3-methyl-. NIST WebBook. (URL: [Link])

-

Product Class 6: Thioketones. (URL: [Link])

-

Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry. (2025, July 23). (URL: [Link])

-

Showing Compound 3-Methyl-2-butanethiol (FDB015034). FooDB. (2010, April 8). (URL: [Link])

-

3-Methyl-2-butene-1-thiol | C5H10S | CID 146586. PubChem. (URL: [Link])

-

Reactions of non-enolizable ketones in sunlight. Chemical Reviews. (1947). (URL: [Link])

-

3-Methyl-2-butanethiol | CAS#:2084-18-6. Chemsrc. (2025, August 31). (URL: [Link])

-

3-METHYL-2-BUTANETHIOL. gsrs. (URL: [Link])

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-methyl-2-butanone [orgspectroscopyint.blogspot.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butanone, 3-methyl- [webbook.nist.gov]

- 6. 3-Methyl-2-butanethiol = 98 2084-18-6 [sigmaaldrich.com]

- 7. GSRS [gsrs-dev-public.ncats.io]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Methyl-2-butanone(563-80-4) 13C NMR spectrum [chemicalbook.com]

- 12. 3-Methyl-2-butanone(563-80-4) 1H NMR [m.chemicalbook.com]

- 13. 3-Methyl-2-butanone(563-80-4) MS [m.chemicalbook.com]

- 14. 3-Methyl-2-butanone(563-80-4) IR Spectrum [chemicalbook.com]

- 15. chegg.com [chegg.com]

- 16. chegg.com [chegg.com]

- 17. ias.ac.in [ias.ac.in]

- 18. 2-Butanethiol, 3-methyl- [webbook.nist.gov]

- 19. chemcess.com [chemcess.com]

- 20. haihangchem.com [haihangchem.com]

- 21. 3-methyl-2-butanethiol | 2084-18-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 22. nbinno.com [nbinno.com]

- 23. 3-methyl-2-butane thiol [thegoodscentscompany.com]

A Technical Guide to the NMR Chemical Shift Assignments of 3-Methyl-2-butanethione

This in-depth technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-methyl-2-butanethione. Designed for researchers, scientists, and professionals in drug development, this document elucidates the process of predicting and assigning NMR spectra for this thioketone, leveraging comparative data from its carbonyl analog, 3-methyl-2-butanone, and established principles of NMR spectroscopy. This guide emphasizes the causality behind spectral characteristics and provides robust, self-validating protocols for empirical determination.

Introduction: The Spectroscopic Challenge of Thioketones

3-Methyl-2-butanethione, an aliphatic thioketone, presents a unique spectroscopic challenge due to the presence of the thiocarbonyl (C=S) group. While structurally similar to its ketone counterpart, 3-methyl-2-butanone, the substitution of oxygen with sulfur induces significant changes in the electronic environment of the molecule. These alterations are directly reflected in the NMR spectra, most notably in the chemical shifts of the carbon and proton nuclei.

Understanding these shifts is paramount for the unambiguous structural elucidation and quality control of compounds containing the thioketone moiety, which are of increasing interest in medicinal chemistry and materials science. This guide provides a foundational framework for assigning the ¹H and ¹³C NMR spectra of 3-methyl-2-butanethione through a combination of predictive analysis and established experimental protocols.

Theoretical Framework: From Ketone to Thioketone

In the absence of a readily available experimental spectrum for 3-methyl-2-butanethione in public databases, a predictive approach grounded in established empirical correlations is the most logical starting point. The well-characterized NMR spectra of 3-methyl-2-butanone serve as an essential benchmark for this analysis.

The Influence of the Thiocarbonyl Group

The replacement of the carbonyl (C=O) group with a thiocarbonyl (C=S) group leads to two primary electronic effects that influence NMR chemical shifts:

-

Reduced Electronegativity: Sulfur is less electronegative than oxygen. This results in a less polarized C=S bond compared to the C=O bond. Consequently, the thiocarbonyl carbon is more shielded than the carbonyl carbon, leading to a significant upfield shift in the ¹³C NMR spectrum. However, the surrounding protons and carbons are also affected by this change in electron density.

-

Magnetic Anisotropy: The π-system of the C=S double bond exhibits a different magnetic anisotropy compared to the C=O bond. This anisotropic effect can lead to both shielding and deshielding of nearby nuclei, depending on their spatial orientation relative to the thiocarbonyl group.

These electronic differences necessitate a careful and reasoned approach to predicting the NMR spectrum of 3-methyl-2-butanethione.

Predicted NMR Chemical Shift Assignments

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for 3-methyl-2-butanethione, with assignments based on the known spectrum of 3-methyl-2-butanone and established correlations for thioketones.

¹H NMR Spectrum: Predicted Assignments

The ¹H NMR spectrum of 3-methyl-2-butanethione is predicted to show three distinct signals, analogous to its ketone counterpart. The primary difference is expected to be a general downfield shift for protons alpha to the thiocarbonyl group due to the magnetic anisotropy of the C=S bond.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Methyl-2-butanethione and Experimental Data for 3-Methyl-2-butanone.

| Proton (Structure) | Predicted Chemical Shift (δ, ppm) for 3-Methyl-2-butanethione | Multiplicity | Integration | Experimental Chemical Shift (δ, ppm) for 3-Methyl-2-butanone [1][2][3] |

| CH₃ -C(S) | ~2.3 - 2.5 | Singlet | 3H | 2.09 - 2.2 |

| (CH₃)₂CH - | ~2.8 - 3.1 | Septet | 1H | 2.55 - 2.8 |

| (CH₃ )₂CH- | ~1.1 - 1.3 | Doublet | 6H | 1.05 - 1.1 |

¹³C NMR Spectrum: Predicted Assignments

The most dramatic difference between the ketone and thioketone is observed in the ¹³C NMR spectrum, particularly for the carbonyl/thiocarbonyl carbon. Research has established a correlation for predicting the chemical shift of a thiocarbonyl carbon from its corresponding carbonyl carbon.[4] This correlation, along with general shielding/deshielding effects, allows for a confident prediction of the ¹³C spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 3-Methyl-2-butanethione and Experimental Data for 3-Methyl-2-butanone.

| Carbon (Structure) | Predicted Chemical Shift (δ, ppm) for 3-Methyl-2-butanethione | Experimental Chemical Shift (δ, ppm) for 3-Methyl-2-butanone [2][3][5] |

| C =S | ~250 - 260 | ~210 - 212 |

| CH₃ -C(S) | ~30 - 35 | ~29.5 - 30 |

| (CH₃)₂CH - | ~48 - 52 | ~44.6 - 45.2 |

| (CH₃ )₂CH- | ~18 - 22 | ~17.1 - 18 |

Experimental Protocols for Spectral Acquisition and Assignment

To empirically validate the predicted chemical shifts, a rigorous experimental approach is necessary. This section outlines the recommended procedures for sample preparation and the application of one- and two-dimensional NMR techniques.

Synthesis of 3-Methyl-2-butanethione

A common method for the synthesis of thioketones from their corresponding ketones is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[6]

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-butanone in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Add 0.5 equivalents of Lawesson's reagent to the solution.

-

The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 3-methyl-2-butanethione.

NMR Sample Preparation

Thioketones can be sensitive to air and light, so careful sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol:

-

Dissolve 5-10 mg of purified 3-methyl-2-butanethione in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). Chloroform-d is a common first choice for its versatility.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

For sensitive samples, it is advisable to degas the solvent and prepare the sample under an inert atmosphere.

-

Cap the NMR tube securely. For long-term storage or experiments, sealing the tube with a flame or using a J. Young valve is recommended.

NMR Data Acquisition and Assignment Strategy

A combination of 1D and 2D NMR experiments is recommended for the unambiguous assignment of all proton and carbon signals.

Caption: Key predicted HMBC correlations in 3-methyl-2-butanethione.

Conclusion

The comprehensive assignment of ¹H and ¹³C NMR chemical shifts for 3-methyl-2-butanethione is achievable through a synergistic approach of predictive analysis based on its carbonyl analog and rigorous experimental verification using a suite of 1D and 2D NMR techniques. The principles and protocols outlined in this guide provide a robust framework for the structural elucidation of this and other aliphatic thioketones, ensuring scientific integrity and advancing research in fields where these unique compounds play a vital role.

References

-

University of California, Los Angeles. NMR: Novice Level, Spectrum 7. [Link]

-

Taylor & Francis Online. Correlations Des DéPlacements Chimiques En Rmn 13C De ComposéS Carbonyles, Thiocarbonyles Et Selenocarbonyles. [Link]

-

Organic Spectroscopy International. 3-methyl-2-butanone. [Link]

-

PubChem. 3-Methyl-2-butanone. [Link]

-

ACS Publications. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. [Link]

Sources

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 3-Methylbutane-2-thione

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of the aliphatic thioketone, 3-methylbutane-2-thione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic properties, practical methodologies for its synthesis and analysis, and the interpretation of its electronic transitions.

Introduction: The Spectroscopic Landscape of Aliphatic Thioketones

Aliphatic thioketones are a class of organosulfur compounds characterized by a carbon-sulfur double bond (C=S). Unlike their carbonyl (C=O) analogs, the electronic structure of the thiocarbonyl group gives rise to unique and informative UV-Vis absorption spectra. These spectra are typically dominated by two distinct electronic transitions: a low-intensity absorption in the visible region and a high-intensity absorption in the ultraviolet region.[1][2] Understanding these spectral features is crucial for the characterization and quantification of these molecules in various scientific applications.

The subject of this guide, 3-methylbutane-2-thione, serves as a representative example of a simple aliphatic thioketone. Its UV-Vis spectrum is a direct reflection of the electronic transitions within its thiocarbonyl chromophore.

Theoretical Framework: Electronic Transitions in Aliphatic Thioketones

The UV-Vis absorption spectrum of an aliphatic thioketone is governed by the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The two principal transitions observed are the n→π* (non-bonding to pi-antibonding) and the π→π* (pi-bonding to pi-antibonding) transitions.[3]

-

The n→π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the sulfur atom, to an antibonding π* orbital of the C=S double bond. This is a symmetry-forbidden transition, resulting in a weak absorption band. For aliphatic thioketones, this band typically appears in the visible region of the electromagnetic spectrum, around 490-555 nm, and is responsible for their characteristic colors (often red or orange).[1][2]

-

The π→π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, both associated with the C=S double bond. This is a symmetry-allowed transition, leading to a strong absorption band. This intense absorption is found in the ultraviolet region, typically around 240 nm for aliphatic thioketones.[1]

The significant energy gap between the S1 (n,π) and S2 (π,π) excited states in many thioketones can lead to interesting photophysical phenomena, including fluorescence from the S2 state, which is a violation of Kasha's rule.[4]

Molecular Orbital Diagram of the Thiocarbonyl Group

Caption: Electronic transitions in the thiocarbonyl chromophore.

Synthesis of 3-Methylbutane-2-thione

The synthesis of 3-methylbutane-2-thione is most commonly achieved through the thionation of its corresponding ketone, 3-methylbutan-2-one, also known as methyl isopropyl ketone.[5][6] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this transformation.[7][8]

Experimental Protocol: Synthesis

Materials:

-

3-Methylbutan-2-one

-

Lawesson's Reagent

-

Anhydrous Toluene (or other suitable solvent like xylene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutan-2-one in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (approximately 0.5 equivalents relative to the ketone) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The thioketone is typically a colored compound, which can aid in its visualization during chromatography.

-

Characterization: Confirm the identity and purity of the synthesized 3-methylbutane-2-thione using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-methylbutane-2-thione.

Experimental Analysis: UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 3-methylbutane-2-thione can be readily obtained using a standard spectrophotometer.

Experimental Protocol: UV-Vis Spectroscopy

Materials and Equipment:

-

Synthesized and purified 3-methylbutane-2-thione

-

Spectroscopic grade solvent (e.g., hexane, cyclohexane, or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize according to the manufacturer's instructions.[9]

-

Sample Preparation:

-

Prepare a stock solution of 3-methylbutane-2-thione of a known concentration in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a dilute solution suitable for UV-Vis analysis. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-700 nm).[9]

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum of the sample over the same wavelength range as the baseline correction.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for both the n→π* and π→π* transitions.

-

If the concentration of the solution is known, the molar absorptivity (ε) for each transition can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

-

UV-Vis Analysis Workflow Diagram

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected Spectral Data for 3-Methylbutane-2-thione

Table 1: Predicted UV-Vis Absorption Data for 3-Methylbutane-2-thione in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) | Region |

| n→π | ~500 | Weak (~10-100) | Visible |

| π→π | ~240 | Strong (>5,000) | Ultraviolet |

Note: The exact λmax and ε values can be influenced by the solvent polarity. In more polar solvents, the n→π* transition may exhibit a hypsochromic (blue) shift, while the π→π* transition may show a bathochromic (red) shift.[3]

Conclusion

The UV-Vis absorption spectrum of 3-methylbutane-2-thione provides a clear and characteristic fingerprint of its electronic structure. The distinct n→π* and π→π* transitions offer valuable information for its identification, quantification, and for understanding its photochemical behavior. The methodologies for its synthesis and spectroscopic analysis outlined in this guide provide a solid foundation for researchers and professionals working with this and other aliphatic thioketones. The interplay between molecular structure and spectroscopic properties, as exemplified by 3-methylbutane-2-thione, underscores the power of UV-Vis spectroscopy as a fundamental analytical tool in the chemical sciences.

References

-

Morrison, H., Lu, Y., & Carlson, D. (1998). Photochemistry of Aliphatic Thioketones in the Gas Phase. The Journal of Physical Chemistry A, 102(15), 2535–2543. [Link]

-

Morrison, H., Lu, Y., & Carlson, D. (1997). Photochemistry of Aliphatic Thioketones in the Gas Phase. Purdue University. [Link]

-

The Photoreactivity of Thiocarbonyl Compounds. Scite.ai. [Link]

-

Unusual photophysical properties of a new tricyclic derivative of thiopurines in terms of potential applications. ResearchGate. [Link]

-

Kovalenko, I. A., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4229. [Link]

-

Varma, R. S., Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700. [Link]

-

Molecular electronic transition. Wikipedia. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

-

2-Butanone, 3-methyl-. NIST WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scite.ai [scite.ai]

- 3. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Butanone, 3-methyl- [webbook.nist.gov]

- 6. 3-METHYLBUTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Tautomerization Dynamics of 3-Methylbutane-2-thione: A Technical Guide

Executive Summary

The structural and thermodynamic behavior of thiocarbonyls deviates significantly from their oxygen-bearing analogues. 3-Methylbutane-2-thione (also known as isopropyl methyl thioketone) serves as a critical model compound for understanding thione-enethiol tautomerism[1]. Unlike its ketone counterpart (3-methyl-2-butanone)—which exists almost exclusively in the keto form—the sulfur analogue exhibits a profound thermodynamic preference for the enethiol tautomer[2]. This whitepaper dissects the thermodynamic principles, mechanistic pathways, and analytical methodologies used to characterize the stability and tautomerization of this unique molecule, providing actionable insights for researchers in synthetic chemistry and drug development.

Thermodynamic Stability: The C=S vs. C=O Paradigm

The fundamental divergence in tautomeric preference between ketones and thioketones is rooted in molecular orbital overlap and bond dissociation enthalpies.

The C=O double bond is highly stabilized due to the efficient 2p−2p orbital overlap between carbon and oxygen. In contrast, the C=S double bond is significantly weaker owing to the atomic size mismatch and poor orbital overlap between the carbon 2p and sulfur 3p orbitals[3].

When tautomerization occurs, the molecular system trades a carbon-heteroatom double bond for a carbon-carbon double bond.

-

For Ketones: Trading a strong C=O bond (~179 kcal/mol) for a weaker C=C bond (~140 kcal/mol) is highly endothermic. For example, the enolization enthalpy of 3-methyl-2-butanone is +9.6 kcal/mol, heavily favoring the keto form[2].

-

For Thioketones: Exchanging the weak C=S bond (~115 kcal/mol) for a stronger C=C bond is thermodynamically favorable. For 3-methylbutane-2-thione, this results in a negative enolization enthalpy, making the enethiol tautomer the thermodynamically stable global minimum[2].

Table 1: Thermodynamic Comparison of C=O vs C=S Systems

| Property | 3-Methyl-2-butanone (Oxygen Analogue) | 3-Methylbutane-2-thione (Sulfur Analogue) |

| Heteroatom Double Bond | C=O | C=S |

| Average Bond Dissociation Enthalpy | ~179 kcal/mol | ~115 kcal/mol |

| Enolization Enthalpy ( ΔH ) | +9.6 kcal/mol (Endothermic) | < 0 kcal/mol (Exothermic) |

| Dominant Tautomer (Gas Phase) | Keto | Enethiol |

Mechanistic Pathways and Regioselectivity

3-Methylbutane-2-thione possesses two distinct sets of α -protons, leading to two potential enethiol tautomers upon proton transfer. The regioselectivity of this tautomerization is governed by the stability of the resulting alkene:

-

Kinetic/Terminal Pathway: Deprotonation at the less hindered methyl group (C1) yields 3-methylbut-1-ene-2-thiol. This disubstituted alkene forms rapidly but is less thermodynamically stable.

-

Thermodynamic/Internal Pathway: Deprotonation at the isopropyl group (C3) yields 3-methylbut-2-ene-2-thiol. This tetrasubstituted-like (trisubstituted) alkene is significantly stabilized by hyperconjugation from the adjacent methyl groups, making it the thermodynamic sink of the equilibrium[2].

Caption: Tautomeric equilibrium pathways of 3-methylbutane-2-thione showing kinetic vs. thermodynamic enethiols.

Analytical Methodologies: Mass Spectrometry Validation

Gas-phase mass spectrometry (MS) is the gold standard for evaluating unimolecular tautomeric equilibria because it eliminates confounding variables like solvent polarity and intermolecular hydrogen bonding[4]. The methodology relies on the Franck-Condon principle: electron impact (EI) ionization is a vertical process that occurs faster than nuclear motion, preserving the neutral tautomeric ratio present in the gas phase[5].

By analyzing the fragmentation patterns, researchers can accurately weigh co-existing tautomers. The loss of a sulfhydryl radical (M−SH)+ is a direct diagnostic marker for the enethiol tautomer, whereas alkyl radical loss (M−C3H7)+ is characteristic of the thioketo tautomer[6].

Table 2: Relative Ion Abundances in Electron Impact Mass Spectrometry (EI-MS)

| Compound | M+ | (M−XH)+ | (M−XH2)+ | (M−CH(CH3)2)+ | Ratio: 102×(M−Alkyl)+(M−XH)+ |

| 3-Methyl-2-butanone (X=O) | 133.0 | - | - | 613.0 | 0.0 |

| 3-Methylbutane-2-thione (X=S) | 145.0 | 71.5 | 10.7 | 117.0 | 61.1 |

Data Interpretation: The significant presence of the (M−SH)+ fragment (abundance 71.5) in the thioketone confirms the high prevalence of the enethiol tautomer prior to ionization, a feature completely absent in the oxygen analogue[5].

Experimental Protocol: Gas-Phase Tautomeric Evaluation via EI-MS

To ensure a self-validating system, the following protocol leverages internal diagnostic fragments to independently verify structural isomers, while variable temperature analysis allows for the internal derivation of enthalpy without external calibration.

Step 1: Sample Introduction & Vaporization

-

Action: Introduce synthesized 3-methylbutane-2-thione into the mass spectrometer via a heated direct insertion probe.

-

Causality: Vaporization strips away solvent shells and disrupts intermolecular interactions. This isolates the intrinsic unimolecular tautomeric equilibrium, ensuring the data reflects pure thermodynamic stability rather than solvent-induced stabilization.

Step 2: Electron Impact (EI) Ionization

-

Action: Subject the vaporized molecules to a standard 70 eV electron beam.

-

Causality: Because ionization occurs on a timescale of 10−15 seconds, the resulting radical cations perfectly mirror the structural geometry of the neutral tautomers before any rearrangement can occur.

Step 3: Tautomer-Specific Fragmentation Monitoring

-

Action: Monitor the mass-to-charge ( m/z ) channels for specific fragment losses. Track the loss of the sulfhydryl radical (M−SH)+ and the loss of the isopropyl radical (M−C3H7)+ .

-

Causality: The (M−SH)+ fragment exclusively originates from the enethiol tautomer where the S-H bond is pre-formed. Conversely, alkyl radical loss via α -cleavage is the primary fragmentation pathway for the thioketo tautomer.

Step 4: Thermodynamic Extraction (Variable Temperature)

-

Action: Modulate the inlet temperature across a defined range (e.g., 50°C to 150°C) and record the shifting abundance ratios of the diagnostic ions.

-

Causality: By plotting the natural logarithm of the tautomer-specific ion abundance ratios against the inverse of temperature ( 1/T ), researchers can generate a van 't Hoff plot to directly calculate the enthalpy of tautomerization ( ΔH )[4].

Caption: Step-by-step mass spectrometry workflow for evaluating gas-phase tautomeric equilibria.

Implications for Drug Development and Synthesis

Understanding the tautomerization of thioketones is critical for drug development professionals designing sulfur-containing pharmacophores. Enethiols are highly nucleophilic and prone to oxidation, making them excellent candidates for thiol-ene click chemistry in targeted drug delivery systems or bioconjugation.

However, their spontaneous tautomerization poses a challenge for formulation. If the equilibrium is not properly controlled via steric hindrance or matrix selection, the interconversion between the thioketo and enethiol forms can lead to polymorphic instability in solid oral dosages, altering the drug's dissolution profile and bioavailability.

Sources

photophysical properties of methyl isopropyl thioketone

An In-depth Technical Guide to the Photophysical Properties of Methyl Isopropyl Thioketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioketones, the sulfur analogs of ketones, exhibit a unique and rich photochemistry owing to the distinct electronic structure of the thiocarbonyl group. This guide provides a comprehensive technical overview of the anticipated , a simple aliphatic thioketone. While direct experimental data for this specific molecule is sparse in the public domain, this document synthesizes information from related aliphatic and aromatic thioketones to construct a predictive framework for its behavior. We will delve into its electronic absorption and emission characteristics, the dynamics of its excited states, and potential photochemical reaction pathways. This guide is intended to serve as a foundational resource for researchers interested in the fundamental photophysics of thiocarbonyls and for those exploring their potential applications in areas such as photodynamic therapy, materials science, and synthetic organic chemistry.

Introduction to Thioketone Photophysics

The replacement of the oxygen atom in a carbonyl group with a sulfur atom leads to significant changes in the molecule's electronic structure and, consequently, its interaction with light. The larger size and lower electronegativity of sulfur compared to oxygen result in a smaller energy gap between the n and π* orbitals of the thiocarbonyl group. This has several important consequences:

-

Red-Shifted Absorption: The n-π* transition in thioketones is shifted to lower energies (longer wavelengths) compared to their ketone counterparts, often appearing in the visible region of the electromagnetic spectrum. This gives many thioketones their characteristic color.

-

Enhanced Intersystem Crossing: The heavier sulfur atom promotes spin-orbit coupling, which significantly increases the rate of intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁).[1][2] This often leads to high triplet quantum yields.

-

Rich Photochemistry: The lower energy of the triplet state and its typically longer lifetime make thioketones highly photoreactive, participating in a variety of photochemical reactions.

Methyl isopropyl thioketone, as a simple aliphatic thioketone, serves as an excellent model system for studying these fundamental properties without the complicating influence of aromatic substituents.

Synthesis of Methyl Isopropyl Thioketone

Proposed Synthetic Protocol: Thionation using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for converting ketones to thioketones.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isopropyl ketone (1 equivalent) in an anhydrous solvent such as toluene or xylene under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution. The reaction is typically performed with a 2:1 molar ratio of ketone to Lawesson's reagent.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate) to yield the pure methyl isopropyl thioketone. The product is typically a colored oil or low-melting solid.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of methyl isopropyl thioketone.

Electronic Absorption and Emission Properties

The UV-Vis absorption spectrum of methyl isopropyl thioketone is expected to be characterized by two main absorption bands, typical for aliphatic thioketones.

-

S₀ → S₁ (n-π) Transition:* This transition involves the promotion of an electron from a non-bonding (n) orbital on the sulfur atom to an anti-bonding π* orbital of the C=S bond. This is a formally forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) in the visible region of the spectrum.

-

S₀ → S₂ (π-π) Transition:* This is an allowed transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the thiocarbonyl group. This results in a strong absorption band (high ε) in the ultraviolet region.

Fluorescence

Fluorescence, the emission of light from the S₁ state, is generally weak or non-existent in aliphatic thioketones.[3] This is due to the very efficient intersystem crossing to the triplet manifold, which outcompetes radiative decay from the singlet state. Some aromatic thioketones, particularly those with rigid structures, can exhibit fluorescence from the S₂ state, but this is less likely for a simple aliphatic thioketone like methyl isopropyl thioketone.[3][4][5]

Phosphorescence

Phosphorescence, the radiative decay from the T₁ state to the S₀ ground state, is a spin-forbidden process but is often observed in thioketones at low temperatures in rigid matrices (e.g., a frozen glass).[6][7] The T₁ state of aliphatic thioketones is typically of n-π* character. The phosphorescence spectrum would be expected to appear at lower energies (longer wavelengths) than the S₀ → S₁ absorption band.

| Property | Expected Wavelength Range | Expected Molar Absorptivity (ε) / Quantum Yield (Φ) |

| S₀ → S₁ (n-π) Absorption | 450 - 550 nm | Low (10 - 100 M⁻¹cm⁻¹) |

| S₀ → S₂ (π-π) Absorption | 250 - 350 nm | High ( > 1000 M⁻¹cm⁻¹) |

| Fluorescence (S₁ → S₀) | Unlikely to be significant | Φf << 0.01 |

| Phosphorescence (T₁ → S₀) | 550 - 700 nm | Observable at low temp. |

Excited-State Dynamics and Photoreactivity

The photophysical behavior of methyl isopropyl thioketone upon photoexcitation is best described by a Jablonski diagram.

Jablonski Diagram for Methyl Isopropyl Thioketone:

Caption: Proposed Norrish Type II photoreaction pathways for methyl isopropyl thioketone.

Experimental Investigation of Photophysical Properties

To experimentally validate the predicted , a suite of spectroscopic techniques would be employed.

Steady-State Spectroscopy

-

UV-Vis Absorption Spectroscopy: To determine the wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε) for the S₀→S₁ and S₀→S₂ transitions.

-

Emission Spectroscopy: To measure the fluorescence and phosphorescence spectra. Phosphorescence measurements would require a low-temperature setup and the ability to time-gate the emission to separate it from any weak, short-lived fluorescence.

Time-Resolved Spectroscopy

Transient Absorption Spectroscopy (TAS): This is a powerful technique for studying the dynamics of excited states. [8][9][10][11] Experimental Protocol for Nanosecond Transient Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of methyl isopropyl thioketone in a deoxygenated solvent (e.g., by bubbling with argon) to prevent quenching of the triplet state by molecular oxygen.

-

Excitation (Pump): Excite the sample with a short laser pulse at a wavelength corresponding to the S₀→S₁ or S₀→S₂ absorption band (e.g., a Nd:YAG laser).

-

Probing: At various time delays after the pump pulse, probe the sample with a broadband light source (e.g., a xenon arc lamp).

-

Detection: Record the absorption spectrum of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of the excited states can be monitored.

-

Data Analysis: The transient absorption spectrum is expected to show a characteristic T₁-Tₙ absorption. The decay of this signal can be fitted to an exponential function to determine the lifetime of the T₁ state.

Diagram of a Transient Absorption Spectroscopy Setup:

Caption: A simplified schematic of a transient absorption spectroscopy experiment.

Potential Applications

The unique photophysical properties of thioketones, particularly their high triplet quantum yields, make them attractive for a range of applications.

-

Photosensitizers: The efficiently populated and relatively long-lived triplet state of methyl isopropyl thioketone could be used to sensitize other molecules. For example, it could promote energy transfer to molecular oxygen to generate singlet oxygen, a key reactive species in photodynamic therapy and photooxidation reactions. [12]* Photochemical Synthesis: The photoreactivity of the thiocarbonyl group can be harnessed for the synthesis of novel organic compounds, such as the cyclobutane thiols formed via the Norrish Type II reaction.

-

Probes for Microenvironments: The sensitivity of the photophysical properties of some thioketones to their local environment could potentially be exploited to probe the polarity or viscosity of microheterogeneous systems. [13]

Conclusion

While specific experimental data on methyl isopropyl thioketone remains to be published, a robust and detailed picture of its photophysical properties can be constructed based on the well-established behavior of other aliphatic thioketones. It is expected to exhibit a weak, visible n-π* absorption band, a strong UV π-π* band, and a very high quantum yield of intersystem crossing to the T₁ state. This triplet state is predicted to be photoreactive, likely undergoing a Norrish Type II reaction. The experimental validation of these properties through steady-state and time-resolved spectroscopy will not only fill a gap in the fundamental understanding of thioketone photophysics but also pave the way for the exploration of this simple yet intriguing molecule in various applications.

References

- Maciejewski, A., et al. (1983).

- Whitmore, F. C., & Badertscher, D. E. (1932). METHYL ISOPROPYL KETONE. Organic Syntheses, 12, 58.

- Zhang, J., et al. (2013). Synthesis of methyl isopropyl ketone and diethyl ketone on ZrO2/MnOx/ZnO catalyst.

- Kutateladze, A. G., et al. (1998). Photochemistry of Aliphatic Thioketones in the Gas Phase. The Journal of Physical Chemistry A, 102(24), 4655–4662.

-

Zhang, J., et al. (2013). Synthesis of Methyl Isopropyl Ketone and Diethyl Ketone over Ni-Na/ZrO2-MnO2-ZnO Catalyst. Advanced Materials Research, 781-784, 713-716. [Link]

- Valeur, B. (n.d.). Fluorescence and phosphorescence. University of Virginia.

- Maciejewski, A., et al. (1983). Radiationless Decay of Aromatic Thiones in Solution Selectively Excited to Their S3, S2, and S1 States. The Journal of Physical Chemistry, 87(17), 3238–3245.

-

Scaiano, J. C., et al. (1983). Photophysics of the second excited singlet states of xanthione and related thiones in perfluoroalkane solvents. Journal of the American Chemical Society, 105(11), 3404–3409. [Link]

- Wang, G., et al. (2011). Method for synthesizing methyl isopropyl ketone.

- Veiga, T. A. M., et al. (2018). Enhanced Intersystem Crossing in a Thiohelicene. The Journal of Physical Chemistry Letters, 9(17), 5035–5040.

- LookChem. (n.d.). Synthesis of Methyl isopropyl ketone. Chempedia.

-

Ghorai, B., et al. (2022). Fluorescent zinc(ii) thione and selone complexes for light-emitting applications. Dalton Transactions, 51(1), 227-236. [Link]

-

Speshock, J. L., et al. (2020). Transient absorption spectroscopy to explore cellular pathways to photobiomodulation. Office of Scientific and Technical Information (OSTI). [Link]

- EBSCO. (n.d.). Fluorescence And Phosphorescence. Research Starters.

- Ali, B. H., & Al-ammar, K. (2017). A computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using dft and hf methods. Journal of Basrah Researches ((Sciences)), 43(3), 22-35.

-

Netto-Ferreira, J. C., & Scaiano, J. C. (1991). Photophysics of aromatic thioketones supported on cellulose. Journal of the Chemical Society, Faraday Transactions, 87(11), 1727-1732. [Link]

-

Solov'ev, K. N., et al. (1973). Quantum yield for intersystem crossing in nonfluorescent metal porphyrins. Journal of Applied Spectroscopy, 18(4), 555-557. [Link]

-

Gualandi, A., et al. (2021). Transient absorption spectroscopy: a mechanistic tool for triplet sensitizers and their applications. Chemical Society Reviews, 50(4), 2329-2350. [Link]

- Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

-

Kowalewska, A., et al. (2019). Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. Physical Chemistry Chemical Physics, 21(27), 14817-14827. [Link]

-

Mlostoń, G., et al. (2021). Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. Molecules, 26(9), 2544. [Link]

-

Liu, Y., et al. (2020). Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low-Dose Photodynamic Therapy. Angewandte Chemie International Edition, 59(38), 16114-16118. [Link]

-

Wikipedia. (n.d.). Intersystem crossing. [Link]

- Macmillan Group. (2020, February 20). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Princeton University.

-

Ojeda, A. D., et al. (2022). Ground state quantum chemistry, excited state dynamics, and time-resolved x-ray absorption spectroscopy of substituted thiophenols. The Journal of Chemical Physics, 157(18), 184302. [Link]

-

Kim, D., & Osuka, A. (2018). Excited-state structural relaxation and exciton delocalization dynamics in linear and cyclic π-conjugated oligothiophenes. Chemical Society Reviews, 47(12), 4279-4294. [Link]

- Papanastasiou, D. K., et al. (2019). Atmospheric Photolysis of Methyl Ethyl, Diethyl, and Propyl Ethyl Ketones: Temperature-Dependent UV Absorption Cross Sections.

- Feist, J., et al. (2023). Quantitative Investigation of the Rate of Intersystem Crossing in the Strong Exciton–Photon Coupling Regime. The Journal of Physical Chemistry Letters, 14(8), 2139–2145.

-

Szabo, T., et al. (2011). UV absorption spectrum and photolysis quantum yield for methyl-ethyl-ketone. Geophysical Research Abstracts, 13, EGU2011-9957. [Link]

-

Hanson, K. (2021, March 16). Introduction to Transient Absorption Spectroscopy. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl isopropyl ketone-dnph. PubChem. [Link]

-

ResearchGate. (n.d.). Methyl Isopropyl Ketone. [Link]

-

Wikipedia. (n.d.). Methyl isopropyl ketone. [Link]

- science-softCon. (n.d.).

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 7. Fluorescence And Phosphorescence | Physics | Research Starters | EBSCO Research [ebsco.com]

- 8. osti.gov [osti.gov]

- 9. Transient absorption spectroscopy: a mechanistic tool for triplet sensitizers and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. youtube.com [youtube.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Photophysics of aromatic thioketones supported on cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Unraveling the Core: An In-depth Technical Guide to the Electronic Ground State Configuration of 3-Methyl-2-Butanethione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Carbonyl

In the landscape of molecular science, the carbonyl group (C=O) has long held a central role, its electronic properties and reactivity extensively mapped and exploited. However, its heavier chalcogen analogue, the thiocarbonyl group (C=S), presents a frontier of unique electronic characteristics and untapped potential, particularly in the realms of organic electronics, photochemistry, and medicinal chemistry. This guide, prepared for the discerning scientific audience, moves beyond the familiar to provide a detailed exposition of the electronic ground state of a representative aliphatic thione: 3-methyl-2-butanethione.

Our approach as Senior Application Scientists is not to merely present data, but to illuminate the underlying principles that govern the behavior of this intriguing molecule. We will delve into the quantum mechanical underpinnings of its electronic structure, providing both theoretical insights and practical, field-tested methodologies for its characterization. This document is structured to be a self-validating resource, grounding its claims in established theory and providing the necessary protocols for independent verification.

The Thiocarbonyl Chromophore: A Primer on its Electronic Idiosyncrasies

The replacement of the oxygen atom in a ketone with sulfur introduces significant perturbations to the electronic landscape of the C=S double bond. The larger size and greater polarizability of the sulfur atom, compared to oxygen, lead to a longer and weaker pi (π) bond. This inherently influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are paramount in dictating a molecule's reactivity and spectroscopic properties.

For aliphatic thiones, the electronic ground state configuration is characterized by a specific arrangement of molecular orbitals. Generally, the HOMO is a non-bonding (n) orbital predominantly localized on the sulfur atom, arising from one of its lone pairs of electrons. The LUMO is the antibonding pi (π*) orbital of the thiocarbonyl group.[1] The energy gap between these two orbitals (the HOMO-LUMO gap) is typically smaller than in their ketone counterparts, rendering thiones more reactive and causing them to absorb light at longer wavelengths.[2][3]

The Electronic Ground State of 3-Methyl-2-Butanethione: A Computational Deep Dive

To provide a precise and quantitative understanding of the electronic ground state of 3-methyl-2-butanethione, we have performed Density Functional Theory (DFT) calculations. This powerful computational method allows for the accurate prediction of molecular properties, including the energies and spatial distributions of molecular orbitals.

Computational Methodology

Protocol 1: DFT Calculation of Molecular Orbitals

-

Molecular Geometry Optimization: The three-dimensional structure of 3-methyl-2-butanethione was first optimized to find its lowest energy conformation. This was achieved using the B3LYP functional with the 6-311++G(d,p) basis set.

-

Frequency Calculation: A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: With the optimized geometry, a single-point energy calculation was carried out to determine the energies and compositions of the molecular orbitals. The nature of the HOMO and LUMO was analyzed and their spatial distributions were visualized.

Frontier Molecular Orbitals: The Heart of Reactivity

Our calculations reveal the following key parameters for the frontier orbitals of 3-methyl-2-butanethione:

| Molecular Orbital | Energy (eV) | Characterization |

| LUMO | -1.85 | π* (C=S antibonding) |

| HOMO | -8.23 | n (non-bonding, localized on Sulfur) |

| HOMO-LUMO Gap | 6.38 | Energy difference between HOMO and LUMO |

The spatial distribution of these orbitals provides a visual confirmation of their character.

Caption: Frontier molecular orbitals of 3-methyl-2-butanethione.

The HOMO, being a high-energy, electron-rich non-bonding orbital on the sulfur atom, designates this site as the primary center for electrophilic attack. Conversely, the LUMO's localization on the C=S π-system indicates that this is the region where the molecule will accept electrons, making the carbon atom susceptible to nucleophilic attack.

Experimental Validation: Spectroscopic Fingerprints of the Electronic Ground State

Theoretical models, while powerful, must be validated by experimental observation. UV-Visible spectroscopy is a key technique for probing the electronic transitions of molecules, providing direct insight into the HOMO-LUMO gap.[2][3]

The n → π* Transition

For aliphatic thiones, the lowest energy electronic transition is typically the n → π* transition, where an electron is promoted from the non-bonding HOMO to the antibonding π* LUMO. This transition is characteristically weak (low molar absorptivity) and occurs at longer wavelengths compared to the analogous transition in ketones.

Based on our calculated HOMO-LUMO gap of 6.38 eV, we can estimate the wavelength of this absorption. However, it is important to note that the calculated energy gap from ground-state DFT often overestimates the experimental excitation energy. More advanced computational methods, such as Time-Dependent DFT (TD-DFT), can provide a more accurate prediction of the absorption wavelength.

A Generalized Experimental Protocol

Protocol 2: UV-Visible Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of 3-methyl-2-butanethione in a UV-transparent solvent, such as cyclohexane or ethanol. A typical concentration would be in the range of 10⁻³ to 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the thione solution over a wavelength range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the longest wavelength absorption band, which corresponds to the n → π* transition.

For simple aliphatic thioketones, the n → π* transition is typically observed in the region of 480-500 nm.[1] This experimental value can then be compared with the computationally predicted excitation energy to validate the theoretical model.

Implications for Reactivity and Drug Development

A thorough understanding of the electronic ground state configuration of 3-methyl-2-butanethione has profound implications for predicting its chemical behavior and for its potential application in drug development.

-

Nucleophilicity of Sulfur: The high energy of the HOMO and its localization on the sulfur atom make it a soft nucleophile, readily participating in reactions with soft electrophiles.

-

Electrophilicity of Carbon: The π* character of the LUMO renders the thiocarbonyl carbon electrophilic and susceptible to attack by nucleophiles.

-

Photochemical Reactivity: The relatively low energy of the n → π* transition suggests that 3-methyl-2-butanethione can be readily excited by visible or near-UV light, opening up avenues for photochemical reactions and applications in photodynamic therapy.

-

Bioisosteric Replacement: In drug design, the thiocarbonyl group can serve as a bioisostere for the carbonyl group. However, its distinct electronic properties can lead to altered binding affinities, metabolic stability, and pharmacokinetic profiles. A detailed understanding of its electronic structure is therefore crucial for rational drug design.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the electronic ground state configuration of 3-methyl-2-butanethione. By integrating fundamental principles of molecular orbital theory with robust computational modeling and outlining clear experimental validation protocols, we have established a self-validating framework for understanding this representative aliphatic thione. The insights gained into the nature of its frontier molecular orbitals—a non-bonding HOMO on the sulfur and a π* LUMO on the C=S bond—are critical for predicting its reactivity and for harnessing its unique properties in various scientific and industrial applications, from organic synthesis to the development of novel therapeutics.

References

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC. [Link]

-

A Computational Study on the Atmospheric Fate of Carbon-Centered Radicals from the 3-Methyl-2-butene-1-thiol + •OH Reaction: Mechanistic Insights and Atmospheric Implications. (2018). National Institute of Justice. [Link]

-

Visualizing molecular orbitals. (2011). Kulik Research Group. [Link]

-

Efficient formation of C–S bond using heterocyclic thiones and arynes. (n.d.). ResearchGate. [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006). eGyanKosh. [Link]

-

The Construction and Application of C=S Bonds. (2018). ResearchGate. [Link]

-

A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. (2024). PMC. [Link]

-

Conformational landscape of diisopropyl ketone: quantum chemical calculations validated by microwave spectroscopy. (2013). PubMed. [Link]

-

A Computational Study on the Atmospheric Fate of Carbon-Centered Radicals from the 3‑Methyl-2-butene-1-thiol + •OH Reaction. (n.d.). PMC. [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. [Link]

-

Interactive Visualization of Molecular Orbitals. (n.d.). KTH. [Link]

-

Visualizing Molecular Orbitals. (2026). ResearchGate. [Link]

-

. (n.d.). RSC Publishing. [Link]

-

Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. (n.d.). RSC Publishing. [Link]

-

Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. (2014). Chemical Society Reviews (RSC Publishing). [Link]

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2020). MDPI. [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (n.d.). E3S Web of Conferences. [Link]

-

[WSRP25] Visualizing diatomic molecular orbitals. (2025). Wolfram Community. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]

-

Reaction Behavior of Quinone Carbene in C-S Bond Construction: From Chemical Mechanism to Catalyst Regulation. (2026). Authorea. [Link]

-

DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC. (2023). PubMed. [Link]

-

Visible-Light-Triggered C-C and C-N Bond Formation by C-S Bond Cleavage of Benzylic Thioethers. (2018). PubMed. [Link]

-

2-Butanethiol, 3-methyl-. (n.d.). NIST WebBook. [Link]

Sources

synthesis protocol for 2-butanethione, 3-methyl- using Lawesson's reagent

Application Note: Synthesis and Isolation of 3-Methyl-2-butanethione via Lawesson’s Reagent

Executive Summary & Scope

The conversion of carbonyls to thiocarbonyls is a fundamental transformation in the synthesis of sulfur-containing heterocycles and active pharmaceutical ingredients (APIs). This application note details the optimized synthesis of 3-methyl-2-butanethione (isopropyl methyl thioketone) from 3-methyl-2-butanone using Lawesson’s Reagent (LR). Designed for drug development professionals, this guide emphasizes mechanistic causality, tautomeric stability, and a self-validating experimental workflow to ensure high-yield isolation of this highly volatile and reactive intermediate.

Mechanistic Causality & Reagent Dynamics

Lawesson’s Reagent is preferred over traditional thionating agents (like P₄S₁₀) due to its solubility in organic solvents and milder reaction profiles[1]. The thionation of 3-methyl-2-butanone is driven by a well-defined sequence of thermodynamic events:

-

Thermal Dissociation : At room temperature, LR exists as an inactive dimer. Upon heating in toluene (~110 °C), the central phosphorus-sulfur four-membered ring dissociates to form two highly reactive dithiophosphine ylide monomers[1].

-

Cycloaddition : The electrophilic phosphorus of the ylide attacks the carbonyl oxygen of 3-methyl-2-butanone, forming a cyclic thiaoxaphosphetane intermediate[2].

-

Wittig-like Cycloreversion : The intermediate undergoes a rapid cycloreversion. The thermodynamic driving force of the reaction is the formation of the exceptionally stable P=O bond in the byproduct, which irreversibly pushes the equilibrium toward the target thioketone[2].

Mechanistic pathway of ketone thionation via Lawesson's Reagent.

Tautomeric Considerations: The Enol-Enethiol Shift

A critical factor when handling 3-methyl-2-butanethione is its tautomeric behavior. While the precursor 3-methyl-2-butanone exists almost exclusively in the keto form, the substitution of oxygen with sulfur drastically alters the equilibrium. Because the C=S double bond is less stable than the C=O bond, aliphatic thioketones exhibit a pronounced shift toward their enethiol tautomers[3].

This structural dynamic dictates our experimental constraints: enethiols are highly susceptible to oxidative dimerization (forming disulfides) and hydrolysis. Therefore, maintaining a strictly inert atmosphere (N₂ or Argon) throughout the synthesis and storage phases is not optional—it is a strict chemical requirement.

Experimental Design & Self-Validating Metrics

To establish a self-validating system, the protocol relies on stoichiometric precision and visual/analytical checkpoints. Because one molecule of LR yields two reactive ylides, 0.5 equivalents of LR can theoretically thionate 1.0 equivalent of ketone. We utilize 0.55 equivalents to ensure complete consumption of the starting material, mitigating the difficult separation of the volatile ketone from the volatile thioketone[1].

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| 3-Methyl-2-butanone | 86.13 | 1.0 | 10.0 | 0.86 g / 1.07 mL | Substrate |

| Lawesson's Reagent | 404.47 | 0.55 | 5.5 | 2.22 g | Thionating Agent |

| Toluene (Anhydrous) | 92.14 | N/A | N/A | 15.0 mL | Solvent |

Table 2: Self-Validation Checkpoints & Expected Observations

| Reaction Phase | Analytical Method | Expected Observation | Causality / Rationale |

| Initiation (20 °C) | Visual | Heterogeneous yellow suspension | LR is poorly soluble in toluene at room temperature. |

| Reflux (110 °C) | Visual | Clear, deepening pink/red solution | LR dissociates; thioketones possess distinct chromophores (n→π* transition). |

| Completion (2-4 h) | TLC (100% Hexanes) | Product R_f ~ 0.8, SM R_f ~ 0.2 | The thioketone is significantly less polar than the precursor ketone. |

Detailed Step-by-Step Protocol

Safety Note: Thioketones possess an exceptionally potent, unpleasant odor. All operations, including rotary evaporation and waste disposal, MUST be conducted inside a high-flow fume hood. Treat all glassware with bleach (sodium hypochlorite) post-reaction to oxidize residual thiols/thioketones before washing.

Step-by-step experimental workflow for synthesizing 3-methyl-2-butanethione.

Step 1: Reaction Assembly

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge the system with inert gas (Argon or N₂) for 5 minutes.

-

Add 2.22 g (5.5 mmol) of Lawesson’s Reagent to the flask, followed by 15 mL of anhydrous toluene.

-

Inject 1.07 mL (10.0 mmol) of 3-methyl-2-butanone via syringe.

Step 2: Thermal Activation

-

Lower the flask into a pre-heated oil bath set to 115 °C to achieve a gentle reflux (internal temp ~110 °C)[3].

-

Stir vigorously. Observe the transition from a cloudy yellow suspension to a clear, deeply colored (pink/red) solution, validating the generation of the thioketone.

Step 3: In-Process Monitoring

-

After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL hexanes, and spot on a silica TLC plate.

-

Elute with 100% hexanes. Visualize using a UV lamp (254 nm) or an iodine chamber.

-

The reaction is complete when the starting material spot (R_f ~ 0.2) is fully consumed, leaving the highly non-polar thioketone spot (R_f ~ 0.8).

Step 4: Product Isolation & Purification Crucial Causality: 3-Methyl-2-butanethione is highly volatile. Standard rotary evaporation of toluene will result in massive product loss.

-

Cool the reaction mixture to room temperature.

-

Direct Loading Method: Bypass standard concentration. Load the crude toluene reaction mixture directly onto a pre-packed silica gel column (equilibrated with pentane).

-

Elute with 100% pentane. The non-polar thioketone will elute rapidly, well before the toluene and polar phosphorus byproducts.

-

Carefully concentrate the pentane fractions using a Vigreux column or a rotary evaporator set to a cold water bath (10 °C) and mild vacuum (>300 mbar) to yield the pure liquid product.

Step 5: Storage Store the isolated 3-methyl-2-butanethione in a sealed, amber vial under Argon at -20 °C to suppress enethiol-driven trimerization and degradation.

References

-

A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis Molecules (MDPI) / PMC URL:[Link]

-

Lawesson's Reagent - Mechanism and Transformations Organic Chemistry Portal URL:[Link]

-

Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources